

A Comparative Guide to the Reactivity of Congressane and Adamantane

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Compound of Interest		
Compound Name:	Congressane	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the chemical reactivity of **congressane** (also known as diamantane) and adamantane. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Structural and Energetic Comparison

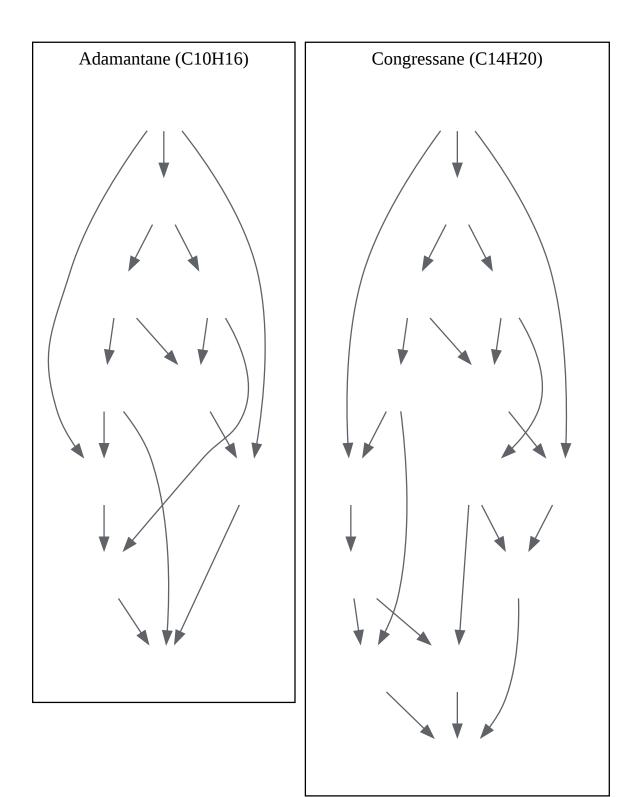
Adamantane and **congressane** are the two smallest members of the diamondoid series, possessing rigid, cage-like hydrocarbon structures. Their unique geometries impart significant differences in strain energy, which in turn influences their reactivity.

Property	Adamantane (C10H16)	Congressane (C14H20)	Reference
Molar Mass	136.24 g/mol	188.32 g/mol	N/A
Symmetry	Td	D3d	[1]
Strain Energy	6.5 kcal/mol	> 6.5 kcal/mol	[2][3]

Congressane, with its larger and more complex fused-cage structure, possesses a higher strain energy than adamantane. This increased strain contributes to its enhanced reactivity in



certain reactions, as the relief of this strain can be a significant driving force.[2]



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Figure 1: Molecular structures of adamantane and congressane.

Reactivity Comparison: Key Reaction Types

The reactivity of adamantane and **congressane** is largely dictated by the stability of the intermediates formed, such as carbocations and radicals, at their bridgehead (tertiary) and secondary positions.

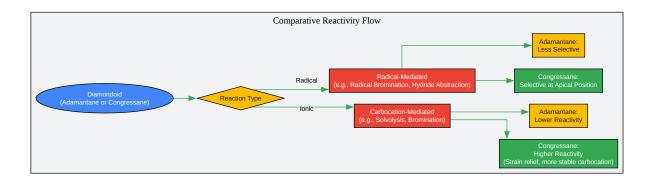
Carbocation-Mediated Reactions: Solvolysis

The solvolysis of bridgehead bromides is a classic method for assessing carbocation stability and, by extension, the reactivity of the parent hydrocarbon. In a direct comparison, 1-bromocongressane undergoes solvolysis significantly faster than 1-bromoadamantane.

Substrate	Solvent	Temperature (°C)	Relative Rate	Reference
1- Bromoadamanta ne	80% aq. ethanol	75	1.0	[4]
1- Bromocongressa ne	80% aq. ethanol	75	8.0	[4]

This eight-fold rate enhancement for 1-bromo**congressane** is attributed to a combination of factors, including the relief of greater steric strain upon ionization and the inherent electronic stability of the larger diamondoid carbocation.





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Figure 2: Logical flow of reactivity comparison.

Electrophilic Bromination

Both adamantane and **congressane** can be functionalized via electrophilic bromination. The selectivity of these reactions is highly dependent on the reaction conditions.

Adamantane:

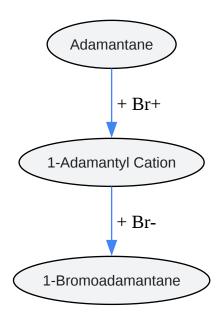
- With neat bromine, 1-bromoadamantane is the major product.
- The use of a Lewis acid catalyst can lead to the formation of di-, tri-, and even tetrabromoadamantane at the bridgehead positions.[5]

Congressane:

- Similar to adamantane, bromination with neat bromine yields the monobrominated product, 1-bromocongressane.
- The use of a Lewis acid catalyst also leads to polybromination.



While direct kinetic comparisons are scarce, the conditions required for the bromination of **congressane** are comparable to those for adamantane, suggesting similar reactivity in this context.



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Figure 3: Carbocation formation in bromination.

Radical-Mediated Reactions

The reactivity of adamantane and **congressane** towards radical abstraction of hydrogen atoms reveals interesting selectivity patterns.

Adamantane:

- Free-radical halogenation of adamantane can lead to a mixture of 1- and 2-substituted products, with the selectivity depending on the halogenating agent.[4][6]
- Hydride abstraction by the trichloromethyl radical primarily occurs at the bridgehead positions.[2][7]

Congressane (Diamantane):

Radical bromination of diamantane can yield a mixture of products substituted at the apical
 (C1), medial (C4) tertiary positions, and secondary positions, with the product distribution



being highly dependent on the reaction conditions.[8]

 Photoacetylation of diamantane shows a preference for the apical position over the medial position.[1]

Direct quantitative comparisons of the rates of radical reactions are not readily available in the literature. However, the observed selectivity in the functionalization of **congressane** highlights the subtle electronic and steric differences between its non-equivalent bridgehead positions.

Experimental Protocols

Protocol 1: Electrophilic Bromination of Adamantane

Materials:

- Adamantane
- Bromine
- Lewis acid catalyst (e.g., AlBr₃, optional for polybromination)
- Solvent (e.g., carbon disulfide, optional)

Procedure:

- Dissolve adamantane in a suitable solvent (if used) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Slowly add bromine to the solution at room temperature with stirring. For monobromination, a
 1:1 molar ratio is typically used. For polybromination, an excess of bromine and a catalytic
 amount of Lewis acid are added.
- The reaction mixture is stirred at room temperature or gently heated to reflux for a specified time (e.g., 1-24 hours), depending on the desired product.
- After the reaction is complete, the excess bromine is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution).



- The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).
- The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Protocol 2: Electrophilic Bromination of Congressane (Diamantane)

Materials:

- Congressane (Diamantane)
- Bromine
- Lewis acid catalyst (e.g., AlBr₃, optional for polybromination)

Procedure:

- To a solution of **congressane** in a suitable solvent (or neat), add bromine slowly with stirring. For monobromination, the reaction is typically carried out at or below room temperature.
- For the preparation of polybrominated derivatives, a Lewis acid catalyst is added, and the reaction may be heated.
- The reaction is monitored by gas chromatography or thin-layer chromatography.
- Upon completion, the reaction is worked up in a similar manner to the bromination of adamantane, involving quenching of excess bromine, extraction, washing, drying, and purification of the product.

Conclusion

In summary, both adamantane and **congressane** exhibit rich reactivity, primarily centered around their bridgehead positions. **Congressane** is generally more reactive than adamantane in carbocation-mediated reactions, a fact attributed to its higher inherent strain energy and the greater stability of the resulting carbocation. In radical reactions, **congressane** displays interesting selectivity due to its non-equivalent tertiary positions.



The data and protocols presented in this guide offer a foundation for further investigation and application of these unique diamondoid molecules in various fields of chemical science. The subtle yet significant differences in their reactivity profiles provide opportunities for the selective synthesis of novel derivatives with potential applications in drug discovery and materials science.

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